1-Decarboxy-3-oxo-ceanothic acid

Overview

Description

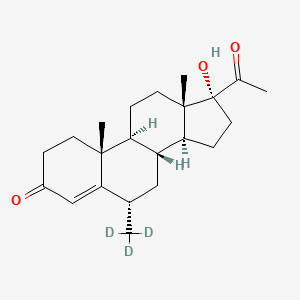

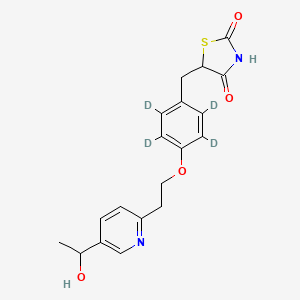

1-Decarboxy-3-oxo-ceanothic acid is a pentacyclic triterpenoid compound derived from the herbs of Senecio scandens. It exhibits significant cytotoxic activity against various cancer cell lines, including human ovarian adenocarcinoma (OVCAR-3) and HeLa cells .

Mechanism of Action

Target of Action

1-Decarboxy-3-oxo-ceanothic acid primarily targets DNA synthesis in cells . It shows cytotoxic activity against human ovarian adenocarcinoma cell lines such as OVCAR-3 and HeLa, and less so against the normal cell line FS-5 .

Mode of Action

The compound interacts with its targets by inhibiting DNA synthesis . This inhibition is a crucial part of its mode of action as it prevents the replication of cancer cells, thereby limiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA replication pathway . By inhibiting DNA synthesis, the compound disrupts the normal cell cycle, preventing cancer cells from replicating and spreading .

Pharmacokinetics

Its impact on bioavailability is significant given its potent cytotoxic effects on specific cancer cell lines .

Result of Action

The result of this compound’s action is the induction of apoptosis , or programmed cell death, in cancer cells . This is evidenced by its cytotoxic effects on OVCAR-3 and HeLa cancer cell lines .

Preparation Methods

1-Decarboxy-3-oxo-ceanothic acid can be synthesized through various routes. One common method involves the extraction of the compound from the herbs of Senecio scandens. The extracted material is then purified using chromatographic techniques to obtain the desired compound with high purity . Industrial production methods typically involve large-scale extraction and purification processes to ensure consistent quality and yield .

Chemical Reactions Analysis

1-Decarboxy-3-oxo-ceanothic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in various reduced forms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triterpenoids, while reduction can produce reduced triterpenoids .

Scientific Research Applications

1-Decarboxy-3-oxo-ceanothic acid has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the chemical behavior of triterpenoids and their derivatives.

Biology: The compound’s ability to induce apoptosis makes it a valuable tool for studying cell death mechanisms and cancer biology.

Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential use in cancer therapy.

Comparison with Similar Compounds

1-Decarboxy-3-oxo-ceanothic acid can be compared with other similar compounds, such as:

Ceanothic acid: Another triterpenoid with similar cytotoxic properties.

Ceanothic acid acetate: A derivative of ceanothic acid with additional acetyl groups.

3,4-Secolupa-4(23),20(29)-diene-3,28-dioic acid: A structurally related compound with different functional groups.

Chiisanoside: A glycoside derivative with distinct biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Properties

IUPAC Name |

(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-17(2)18-10-13-29(24(31)32)15-14-27(6)19(23(18)29)8-9-21-26(5)16-22(30)25(3,4)20(26)11-12-28(21,27)7/h18-21,23H,1,8-16H2,2-7H3,(H,31,32)/t18-,19+,20-,21+,23+,26-,27+,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDCZUBEFGYVSS-RSICVRGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(CC(=O)C5(C)C)C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the mechanism of action of DOCA in inducing cell death?

A: Research suggests that DOCA induces apoptosis, also known as programmed cell death, in human ovarian adenocarcinoma (OVCAR-3) cells [, ]. This process is characterized by specific morphological changes, including cell shrinkage and nuclear condensation, as well as DNA fragmentation into a pattern known as the "inter-nucleosomal ladder" []. Interestingly, protein synthesis seems to be necessary for DOCA-induced apoptosis, as the protein synthesis inhibitor cycloheximide partially blocked both cell death and DNA fragmentation []. This suggests that DOCA may trigger the synthesis of new proteins directly involved in the apoptotic cascade. Importantly, no direct DNA damage was observed prior to apoptosis, indicating that DOCA's cytotoxic effect is not primarily mediated by direct DNA damage [].

Q2: How potent is DOCA compared to other cytotoxic compounds, and are there differences in its effects on cancerous and non-cancerous cells?

A: Studies have shown that DOCA displays cytotoxic activity against several cancer cell lines, including OVCAR-3 (ovarian adenocarcinoma) and HeLa (cervical cancer), with IC50 values of 2.8 µg/mL and 6.6 µg/mL, respectively []. This indicates that DOCA effectively inhibits the growth of these cancer cells at low micromolar concentrations. Interestingly, DOCA showed lower cytotoxicity against the normal human fibroblast cell line FS-5, with an IC50 of 11.3 µg/mL []. This suggests that DOCA may exhibit some degree of selectivity towards cancer cells, although further research is needed to confirm and understand the underlying mechanisms of this selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

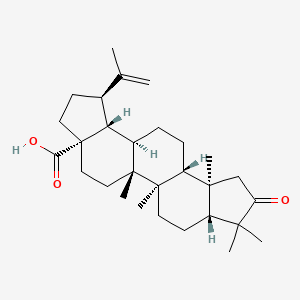

![2,2,2-trideuterio-1-[(3S,8S,9S,10R,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B602716.png)